4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of pyrimidines, which are known to interact with a variety of biological targets .
Mode of Action
Pyrimidine-based compounds generally function by inhibiting the activity of certain enzymes . For example, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .
Biochemical Pathways
Pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
Pyrimidine derivatives have been shown to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the reaction of 2-chloropyrimidine with N-methylpiperazine. The reaction is carried out in the presence of a suitable solvent such as toluene and under reflux conditions . The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern and the presence of the piperazine ring. This structural feature may confer distinct pharmacological properties compared to other pyrimidine derivatives. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-methyl-2-(4-methylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-11-4-3-5-12(11)15-13(14-10)17-8-6-16(2)7-9-17/h3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAKSDSGZFUIHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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